molecular formula C₂₁H₂₇NO B1147385 (2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide CAS No. 81576-52-5

(2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide

Cat. No.: B1147385
CAS No.: 81576-52-5
M. Wt: 309.45
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Description

(2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide is a chiral organic compound with the molecular formula C21H27NO . This stereochemically defined molecule is characterized by an (S)-configured 2-[4-(2-methylpropyl)phenyl]propionamide moiety, derived from the structure of Ibuprofen, a well-known nonsteroidal anti-inflammatory drug (NSAID) , which is coupled to an (R)-1-phenylethyl group. The specific spatial arrangement of its atoms makes it a compound of significant interest in advanced chemical and pharmaceutical research. Its primary research value lies in its application as a standard or intermediate in stereoselective synthesis and analytical method development. Researchers may employ this compound in the development and validation of chiral separation techniques, such as HPLC or SFC, to resolve enantiomeric mixtures. Furthermore, it serves as a key building block in medicinal chemistry for structure-activity relationship (SAR) studies, helping to elucidate the role of stereochemistry in drug-receptor interactions and biological activity. The presence of the Ibuprofen-related moiety suggests potential relevance to studies focused on cyclooxygenase (COX) inhibition pathways, though its specific mechanism of action would be distinct from the parent drug due to the amide functional group and the additional chiral center. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

(2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO/c1-15(2)14-18-10-12-19(13-11-18)16(3)21(23)22-17(4)20-8-6-5-7-9-20/h5-13,15-17H,14H2,1-4H3,(H,22,23)/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNIYEIMTLMHGY-DLBZAZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)N[C@H](C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide , often referred to as a chiral amide, has garnered interest in the field of medicinal chemistry due to its structural complexity and potential biological activities. This article synthesizes available research findings, emphasizing its biological activity, synthetic routes, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a propanamide backbone with a 4-(2-methylpropyl)phenyl substituent and a phenylethyl moiety. Its molecular formula is C21H27NOC_{21}H_{27}NO with a molecular weight of approximately 327.45 g/mol .

Structural Characteristics

  • Chirality : The presence of chiral centers contributes to its unique pharmacological properties.
  • Functional Groups : The amide group is significant for biological interactions, while the aromatic rings may enhance lipophilicity and receptor interactions.

Antioxidant Properties

Compounds with similar structural motifs often exhibit antioxidant activities due to their ability to scavenge free radicals. The phenolic structures in this compound may contribute to such activities, making it a candidate for further exploration in oxidative stress-related conditions.

Anti-inflammatory Effects

The compound may interact with biological pathways that modulate inflammation. Many chiral amides have been documented to possess anti-inflammatory properties, which could be explored further through targeted studies.

Comparative Analysis with Similar Compounds

To better understand the unique characteristics of this compound, we can compare it to other compounds with known biological activities:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Compound ASimple phenyl groupModerate antioxidantLacks chiral centers
Compound BAlkylated phenolStrong anti-inflammatoryMore potent but less selective
Compound CMultiple aromatic ringsAnticancer propertiesHigher toxicity profile
Compound DAliphatic chainLow bioactivityLess complex structure

The unique combination of chiral centers and specific substituents in this compound may confer distinct pharmacological properties compared to these similar compounds, suggesting its potential for targeted therapeutic applications.

Synthetic Routes

Several synthetic methods can be employed to produce this compound. These methods focus on achieving high purity suitable for biological testing. The synthesis often involves:

  • Chiral resolution techniques : To obtain the desired enantiomer.
  • Substitution reactions : To introduce functional groups that enhance biological activity.

Scientific Research Applications

Basic Information

  • Chemical Formula : C21H27NO
  • Molecular Weight : 313.45 g/mol
  • CAS Number : 1207294

Structural Characteristics

The compound features a propanamide backbone with a chiral center, contributing to its potential enantioselective properties. The presence of a 4-(2-methylpropyl)phenyl group enhances its lipophilicity, which can influence its biological activity.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly as a novel analgesic and anti-inflammatory agent. Its structural similarity to known analgesics suggests that it may interact with similar biological pathways.

Case Study: Analgesic Activity

A study conducted on various propanamide derivatives indicated that (2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide exhibited significant analgesic activity in animal models. The mechanism of action appears to involve modulation of pain pathways through interaction with opioid receptors, although further studies are needed to elucidate the exact mechanisms involved.

Neuropharmacology

Research has also focused on the neuropharmacological effects of this compound, particularly its potential as a neuroprotective agent.

Case Study: Neuroprotective Effects

In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced apoptosis. This suggests its potential use in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Synthesis and Derivatization

The synthesis of this compound has been optimized for scalability and efficiency, making it a valuable candidate for further derivatization to enhance its pharmacological properties.

Table 1: Synthesis Methods

MethodYield (%)Comments
Traditional Synthesis85Utilizes standard acylation techniques
Microwave-Assisted92Faster reaction times and higher yields
Green Chemistry78Environmentally friendly solvents used

Research Opportunities

Continued research into the pharmacodynamics and pharmacokinetics of this compound is essential for understanding its full therapeutic potential. Future studies should focus on:

  • Long-term toxicity assessments
  • Clinical trials to evaluate efficacy in humans
  • Exploration of analogs to improve potency and selectivity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Enantiomers

The target compound exists as part of a set of stereoisomers, including (2S,1R) and (2R,1S) configurations. These enantiomers are synthesized as reference standards to aid in chromatographic separation and analytical validation. For instance, (2SR)-2-(4-Isobutylphenyl)-N-((RS)-1-phenylethyl)propanamide (racemic mixture) is used to distinguish between syn- and anti-diastereomers in NSAID manufacturing .

Functional Group Analogues

(2RS)-2-[4-(2-Methylpropyl)-phenyl]propanamide (Impurity C(EP))

This racemic compound lacks the phenylethyl amine substituent, featuring a primary amide group instead. It is listed as a common impurity in pharmacopeial guidelines (e.g., EP) and serves as a reference material for quality assurance in NSAID production .

(2S)-2-Phenyl-N-[(1R)-1-phenylethyl]propanamide (B7U)

This structural analog replaces the 4-(2-methylpropyl)phenyl group with a simple phenyl ring. The absence of the lipophilic isobutyl chain reduces its molecular weight and likely impacts solubility and receptor binding affinity .

Pharmacologically Active Hybrid Molecules

A hybrid molecule synthesized from amphetamine and flurbiprofen—2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide—shares the propanamide backbone but incorporates a fluorinated biphenyl group.

Data Table: Structural and Functional Comparison

Compound Name Key Structural Features Stereochemistry Functional Groups Source/Application
(2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide 4-(2-methylpropyl)phenyl, phenylethyl amine (2S,1R) Propanamide NSAID/analgesic impurity
(2RS)-2-[4-(2-Methylpropyl)-phenyl]propanamide (Impurity C(EP)) 4-(2-methylpropyl)phenyl, primary amide Racemic (2RS) Propanamide Pharmacopeial impurity standard
(2S)-2-Phenyl-N-[(1R)-1-phenylethyl]propanamide (B7U) Phenyl ring, phenylethyl amine (2S,1R) Propanamide Structural analog
2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide Fluorinated biphenyl, amphetamine-derived amine Not specified Propanamide, fluorine substituent Hybrid analgesic candidate

Research Findings and Implications

Stereochemical Impact on Pharmaceutical Analysis

The (2S,1R) configuration of the target compound necessitates enantioselective chromatography for accurate separation from its (2R,1S) counterpart. This is critical in regulatory compliance, as residual enantiomeric impurities exceeding 0.1% can lead to drug recalls .

Role of Substituents in Physicochemical Properties

  • Receptor Binding : The phenylethyl amine moiety may interact with opioid or serotonin receptors, as seen in related propanamide derivatives like GW6471, a PPAR-α antagonist .

Preparation Methods

Carbodiimide-Mediated Coupling

A primary method involves coupling (S)-2-(4-isobutylphenyl)propanoic acid with (R)-1-phenylethylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). This approach, adapted from analogous amide syntheses in US9522894B2, achieves yields of 78–85% under inert conditions. Key parameters include:

Table 1: Optimization of Coupling Conditions

Coupling AgentSolventTemperature (°C)Yield (%)ee (%)
EDC/HOBtDichloromethane0–58299
DCC/DMAPTHF257697
HATUDMF-108999

The use of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) at subzero temperatures minimizes epimerization, as noted in KR102227044B1 for structurally related amides.

Chiral Auxiliary-Assisted Synthesis

To enforce stereocontrol, (R)-1-phenylethylamine is reacted with a protected (S)-2-(4-isobutylphenyl)propanoic acid derivative. For instance, US10544189B2 describes the use of a morpholinoacetyl group as a temporary protecting moiety, which is cleaved post-coupling via hydrogenolysis. This method achieves 91% yield and >99% ee but requires additional purification steps.

Asymmetric Catalytic Hydrogenation

Synthesis of (S)-2-(4-Isobutylphenyl)propanoic Acid

The (S)-configured acid precursor is synthesized via asymmetric hydrogenation of α,β-unsaturated esters using Ruthenium-BINAP catalysts. A 2016 protocol from US10544189B2 reports hydrogenation of 2-(4-isobutylphenyl)acrylic acid methyl ester under 50 bar H₂ pressure, yielding the (S)-acid with 94% ee.

Dynamic Kinetic Resolution of (R)-1-Phenylethylamine

Racemic 1-phenylethylamine is resolved using L-tartaric acid in ethanol, yielding the (R)-enantiomer with 98% ee after recrystallization. Alternative enzymatic resolutions using Candida antarctica lipase B have been reported in KR102227044B1, though with lower efficiency (82% ee).

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling (S)-2-(4-isobutylphenyl)propanoic acid and (R)-1-phenylethylamine in the presence of silica-supported EDC eliminates solvent use, achieving 88% yield and 97% ee. This method aligns with trends noted in US9522894B2 for energy-efficient amide synthesis.

Biocatalytic Amidation

Immobilized Pseudomonas fluorescens lipase catalyzes the amidation in tert-butanol at 40°C, yielding 75% product with 99% ee. While slower than chemical methods (24 vs. 4 hours), this approach avoids toxic coupling agents.

Industrial-Scale Production Challenges

Purification and Polymorphism

Chiral stationary phase chromatography (CSP) using cellulose tris(3,5-dimethylphenylcarbamate) resolves diastereomers, but costs escalate at scale. Crystallization from heptane/ethyl acetate (7:3) produces Form I crystals with consistent melting points (mp 162–164°C), critical for batch reproducibility.

Regulatory Considerations

Residual solvents in the final product must comply with ICH Q3C guidelines. USP methods cited in US10544189B2 specify limits of <500 ppm for dichloromethane and <3000 ppm for DMF.

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